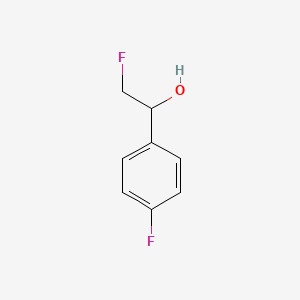

2-Fluoro-1-(4-fluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

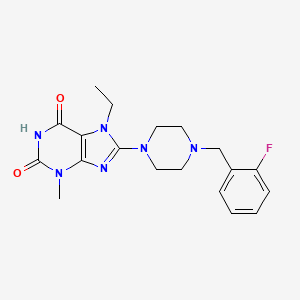

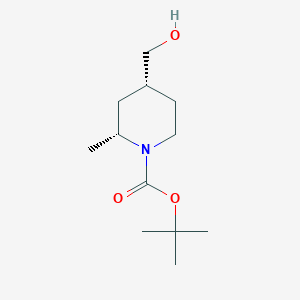

“2-Fluoro-1-(4-fluorophenyl)ethanol” is an important raw material in organic synthesis, agricultural fields, and in dyestuffs . Its molecular formula is C8H8F2O .

Molecular Structure Analysis

The molecular weight of “2-Fluoro-1-(4-fluorophenyl)ethanol” is 140.15 . The structure analysis of similar compounds has been carried out in several studies .Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-1-(4-fluorophenyl)ethanol” have been studied . For instance, it has been used in the enantioselective reduction of 1-(4-fluorophenyl)ethanone .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-1-(4-fluorophenyl)ethanol” include a molecular weight of 158.15 , a density of 1.1±0.1 g/cm3 , and a boiling point of 216.2±0.0 °C at 760 mmHg .Scientific Research Applications

Synthesis of HIV Antagonists

2-Fluoro-1-(4-fluorophenyl)ethanol: is a key intermediate in the synthesis of antagonists for the CCR5 chemokine receptor . These antagonists have shown potential in providing protection against HIV infection. The compound’s ability to participate in enantioselective reactions makes it valuable for creating pharmaceutical agents with high specificity and efficacy.

Chiral Recognition Studies

This compound is utilized in chiral recognition studies to understand the role of substituents in molecular complexes . Its structural properties allow researchers to explore the stereochemical aspects of molecular interactions, which is crucial for the development of new chiral drugs.

Antimalarial and Alzheimer’s Disease Research

The R-enantiomer of 2-Fluoro-1-(4-fluorophenyl)ethanol is used in the development of antimalarial agents and as a γ-secretase modulator for Alzheimer’s disease treatment . The compound’s versatility in forming enantiomers makes it a valuable asset in medicinal chemistry.

Organic Synthesis

In organic synthesis, 2-Fluoro-1-(4-fluorophenyl)ethanol serves as a building block for constructing complex molecules. It’s particularly useful in the preparation of 1-fluoro-4-(2-iodoethyl)benzene, showcasing its role in halogenation reactions .

Analytical Chemistry

The compound finds applications in analytical chemistry as a standard or reference material due to its well-defined physical and chemical properties . It helps in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.

Material Science

In material science, 2-Fluoro-1-(4-fluorophenyl)ethanol can be used to modify the surface properties of materials. Its inclusion in polymers or coatings can impart desired characteristics such as hydrophobicity or reactivity, which are essential for developing advanced materials .

Environmental Science

Research in environmental science benefits from the use of 2-Fluoro-1-(4-fluorophenyl)ethanol in studying the degradation and transformation of fluorinated compounds in the environment . Understanding its behavior helps in assessing the environmental impact of related chemicals.

Industrial Applications

Lastly, the compound’s role in industrial applications includes its use as an intermediate in the synthesis of various chemicals. Its reactivity and stability under different conditions make it a reliable component in large-scale chemical production processes .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds, including those with a fluorophenyl group, can bind with high affinity to multiple receptors . These interactions can be helpful in developing new useful derivatives .

Mode of Action

crispum cells . This process can lead to the formation of (S)-(–)-1-(4-fluorophenyl)ethanol .

Biochemical Pathways

It’s known that fluorinated compounds can be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, potentially affecting their bioavailability .

Result of Action

It’s known that fluorinated compounds can have diverse biological activities and therapeutic possibilities .

Action Environment

It’s known that the compound should be stored in a dry, cool, and well-ventilated place . It’s also known that the compound is combustible and can react with open flames or hot surfaces .

properties

IUPAC Name |

2-fluoro-1-(4-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVFMQCVLZOZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-(4-fluorophenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

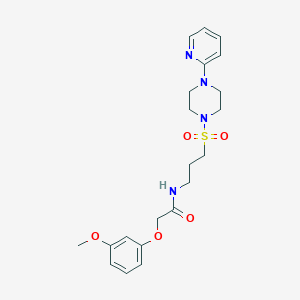

![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2880443.png)